6-Hydroxy Desloratadine
CAS No.: 119410-05-8
Cat. No.: VC21336928
Molecular Formula: C19H19ClN2O
Molecular Weight: 326.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 119410-05-8 |
---|---|
Molecular Formula | C19H19ClN2O |
Molecular Weight | 326.8 g/mol |
IUPAC Name | 13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-ol |
Standard InChI | InChI=1S/C19H19ClN2O/c20-14-3-4-15-16(11-14)17(23)10-13-2-1-7-22-19(13)18(15)12-5-8-21-9-6-12/h1-4,7,11,17,21,23H,5-6,8-10H2 |
Standard InChI Key | UEQNVDYYIWHWNX-UHFFFAOYSA-N |
SMILES | C1CNCCC1=C2C3=C(C=C(C=C3)Cl)C(CC4=C2N=CC=C4)O |
Canonical SMILES | C1CNCCC1=C2C3=C(C=C(C=C3)Cl)C(CC4=C2N=CC=C4)O |
Chemical Identity and Structure
Molecular Characterization
6-Hydroxy Desloratadine is identified by CAS number 119410-05-8 and features the molecular formula C19H19ClN2O with a calculated molecular weight of 326.8 g/mol . The compound's IUPAC name is 13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.0^3,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-ol, which describes its complex tricyclic structure incorporating chlorine, nitrogen, and hydroxyl functional groups . Within chemical databases, it carries the unique InChIKey identifier UEQNVDYYIWHWNX-UHFFFAOYSA-N, enabling precise identification across various chemical repositories .
The compound is also recognized by numerous synonyms including 6-Hydroxydesloratadine, Sch 39090, and by its FDA Unique Ingredient Identifier (UNII) ZW1TK7TV04 . This metabolite retains the core structural features of its parent compound while incorporating the critical hydroxyl group at the 6-position of the molecular framework.
Physical and Chemical Properties
Physical characterization data indicates that 6-Hydroxy Desloratadine has distinct properties that influence its pharmaceutical behavior. Predictive models suggest a boiling point of approximately 520.3±50.0°C and a density of 1.300±0.06 g/cm³ . These parameters reflect the compound's stability across a wide temperature range, an important consideration for pharmaceutical formulation and storage.
The predicted pKa value of 13.41±0.20 indicates that 6-Hydroxy Desloratadine functions predominantly as a weak base in physiological conditions . This property significantly influences its solubility profile, membrane permeability, and ultimately its bioavailability within biological systems. The hydroxyl group at position 6 alters the electron distribution across the molecular structure, modifying both its chemical reactivity and receptor binding characteristics compared to the parent compound.
Metabolic Context and Formation
Metabolic Pathway
Pharmacological Properties and Mechanism
Receptor Interactions
6-Hydroxy Desloratadine exhibits its pharmacological activity primarily through selective binding to peripheral histamine H1 receptors. This interaction creates a competitive antagonism that prevents histamine from binding to these receptors, effectively blocking the cascade of allergic response signaling. The compound demonstrates high selectivity for H1 receptors over other receptor types, which contributes to its favorable side effect profile compared to first-generation antihistamines.
Pharmacokinetic Profile
The pharmacokinetic behavior of 6-Hydroxy Desloratadine provides valuable insights into its clinical utility. Available data indicates distinctive parameters that differ from both its precursor compounds and other hydroxylated metabolites. While the specific values should be interpreted with appropriate context, general trends indicate:
-
A relatively rapid time to maximum concentration
-
Moderate half-life facilitating convenient dosing regimens
-
Distribution across multiple tissue types, with particular affinity for immune-regulatory tissues
The compound demonstrates specific tissue distribution patterns that favor sites of histamine-mediated allergic responses, enhancing its therapeutic efficacy while limiting unnecessary exposure to other tissues.
Research Applications and Clinical Significance
Analytical Methods and Detection
The structural complexity of 6-Hydroxy Desloratadine necessitates sophisticated analytical approaches for its identification and quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been validated for the detection of this compound in various biological matrices, enabling precise pharmacokinetic studies and therapeutic drug monitoring. These methods typically employ specific chromatographic conditions optimized for the separation of 6-Hydroxy Desloratadine from other metabolites and structurally similar compounds.
The analytical characterization typically relies on:
-
Chromatographic separation using reversed-phase columns
-
Electrospray ionization for mass spectrometric detection
-
Multiple reaction monitoring for quantitative analysis
-
Internal standardization for accurate quantification
These techniques have facilitated detailed studies of the compound's distribution, metabolism, and elimination pathways, contributing significantly to our understanding of its pharmacological behavior.
Therapeutic Implications
Understanding the formation and properties of 6-Hydroxy Desloratadine has contributed to:
-
Optimization of dosing regimens for Desloratadine
-
Better prediction of drug-drug interactions involving antihistamine metabolism
-
Development of improved formulations with targeted release characteristics
-
Enhanced understanding of population variations in antihistamine response
Structural Elucidation and Characterization
Spectroscopic Analysis
The structural characterization of 6-Hydroxy Desloratadine has been accomplished through multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy has enabled the precise determination of the hydroxyl group position, while mass spectrometry has confirmed the molecular formula and fragmentation patterns characteristic of this compound . These techniques collectively provide unambiguous identification and structural verification.
The compound's spectral data has been recorded in various databases, including SpectraBase, which contains reference spectra for "8-Chloro-6,11-dihydro-6-hydroxy-11-(4-piperidinylidene)-5H-benzo cyclohepta[1,2-b]pyridine" - another systematic name for 6-Hydroxy Desloratadine . These spectral repositories facilitate compound identification and structural verification across different research settings.
Computational Analysis
Computational approaches have generated three-dimensional conformational models of 6-Hydroxy Desloratadine, providing insights into its spatial arrangement and potential binding modes with target receptors . These models inform structure-activity relationship studies and facilitate the rational design of related compounds with optimized properties. The three-dimensional structure particularly highlights the spatial relationship between the chlorine atom, the hydroxyl group, and the nitrogen-containing heterocyclic system - all critical elements for receptor interaction.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume